molecular formula C26H29Cl2N3O B10866100 1,4'-bipiperidin-1'-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone

1,4'-bipiperidin-1'-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone

Katalognummer: B10866100
Molekulargewicht: 470.4 g/mol
InChI-Schlüssel: ANGCSENRWNNGFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4’-bipiperidin-1’-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4’-bipiperidin-1’-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1,4’-bipiperidin-1’-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1,4’-bipiperidin-1’-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and interference with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4’-bipiperidin-1’-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone stands out due to its specific substitution pattern on the indole ring, which may confer unique biological activities and chemical reactivity compared to other similar compounds. Its dual piperidine and chlorophenyl groups provide additional sites for chemical modification and potential therapeutic applications.

Eigenschaften

Molekularformel

C26H29Cl2N3O

Molekulargewicht

470.4 g/mol

IUPAC-Name

[5-chloro-3-(4-chlorophenyl)-1-methylindol-2-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C26H29Cl2N3O/c1-29-23-10-9-20(28)17-22(23)24(18-5-7-19(27)8-6-18)25(29)26(32)31-15-11-21(12-16-31)30-13-3-2-4-14-30/h5-10,17,21H,2-4,11-16H2,1H3

InChI-Schlüssel

ANGCSENRWNNGFB-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)N3CCC(CC3)N4CCCCC4)C5=CC=C(C=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.